molecular formula C26H26ClN5O4S B301742 N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide

N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide

Numéro de catalogue B301742
Poids moléculaire: 540 g/mol
Clé InChI: WSFKTNNXRYBGIT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential drug candidate for the treatment of cancer and autoimmune diseases.

Mécanisme D'action

N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways of B cells and other immune cells. By inhibiting BTK, N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide can block the activation and proliferation of cancer cells and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of inflammatory cytokines in autoimmune diseases. N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide is that it has shown efficacy in preclinical studies for a variety of cancer types and autoimmune diseases. However, one limitation is that the optimal dose and dosing schedule for N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide in humans is still unknown, and further clinical trials are needed to determine its safety and efficacy.

Orientations Futures

There are several future directions for the research and development of N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide. One direction is to investigate the potential of N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide as a combination therapy with other cancer drugs or immunotherapies. Another direction is to explore the use of N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide in other autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to optimize the dosing and administration of N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide in clinical trials.

Méthodes De Synthèse

N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide was synthesized by the pharmaceutical company Takeda using a combination of synthetic chemistry and medicinal chemistry. The synthesis of N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 2-amino-3-methylbenzoic acid to form the intermediate compound. This intermediate is then reacted with 2-methoxy-4-nitrophenol to form the final product, N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide.

Applications De Recherche Scientifique

N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In preclinical studies, N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide has also been shown to enhance the efficacy of other cancer drugs, such as rituximab and venetoclax.

Propriétés

Nom du produit

N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide

Formule moléculaire

C26H26ClN5O4S

Poids moléculaire

540 g/mol

Nom IUPAC

N-[4-[[3-[(4-chlorophenyl)sulfonylamino]-7-methylquinoxalin-2-yl]amino]-2-methoxyphenyl]-2-methylpropanamide

InChI

InChI=1S/C26H26ClN5O4S/c1-15(2)26(33)31-21-12-8-18(14-23(21)36-4)28-24-25(29-20-11-5-16(3)13-22(20)30-24)32-37(34,35)19-9-6-17(27)7-10-19/h5-15H,1-4H3,(H,28,30)(H,29,32)(H,31,33)

Clé InChI

WSFKTNNXRYBGIT-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC(=C(C=C3)NC(=O)C(C)C)OC)NS(=O)(=O)C4=CC=C(C=C4)Cl

SMILES canonique

CC1=CC2=C(C=C1)N=C(C(=N2)NC3=CC(=C(C=C3)NC(=O)C(C)C)OC)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.